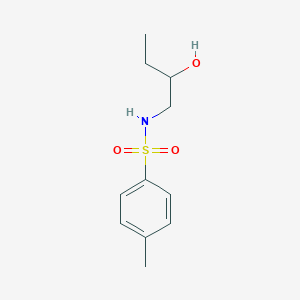
N-(2-hydroxybutyl)-4-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-hydroxybutyl)-4-methylbenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a sulfonamide group attached to a 4-methylbenzenesulfonyl moiety and a 2-hydroxybutyl side chain, which imparts unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxybutyl)-4-methylbenzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-amino-1-butanol. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows: [ \text{4-methylbenzenesulfonyl chloride} + \text{2-amino-1-butanol} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. Solvent extraction and recrystallization are commonly employed to purify the compound.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxyl group in the 2-hydroxybutyl side chain can undergo oxidation to form a carbonyl group.
Reduction: The sulfonamide group can be reduced under specific conditions to form corresponding amines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a metal catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of N-(2-oxobutyl)-4-methylbenzenesulfonamide.
Reduction: Formation of N-(2-hydroxybutyl)-4-methylbenzenesulfonamide amines.
Substitution: Formation of various N-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(2-hydroxybutyl)-4-methylbenzenesulfonamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Sulfonamides are known to inhibit enzymes like carbonic anhydrase, making them useful in the treatment of conditions such as glaucoma.
Medicine: The compound’s sulfonamide moiety is crucial in medicinal chemistry for developing antibacterial agents. It can be modified to enhance its efficacy and reduce resistance in bacterial strains.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its unique chemical properties make it suitable for various applications in material science.
Wirkmechanismus
The mechanism of action of N-(2-hydroxybutyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competing with PABA, the compound inhibits the enzyme, leading to the disruption of folic acid synthesis in bacteria. This inhibition is crucial for its antibacterial activity.
Vergleich Mit ähnlichen Verbindungen
- N-(2-hydroxyethyl)-4-methylbenzenesulfonamide
- N-(2-hydroxypropyl)-4-methylbenzenesulfonamide
- N-(2-hydroxybutyl)-benzenesulfonamide
Comparison:
- N-(2-hydroxyethyl)-4-methylbenzenesulfonamide: This compound has a shorter side chain, which may affect its solubility and reactivity.
- N-(2-hydroxypropyl)-4-methylbenzenesulfonamide: The presence of a propyl group instead of a butyl group can influence the compound’s steric properties and interaction with enzymes.
- N-(2-hydroxybutyl)-benzenesulfonamide: Lacks the methyl group on the benzene ring, which can alter its electronic properties and binding affinity to molecular targets.
Uniqueness: N-(2-hydroxybutyl)-4-methylbenzenesulfonamide’s unique combination of a 2-hydroxybutyl side chain and a 4-methylbenzenesulfonyl group provides distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
918954-47-9 |
|---|---|
Molekularformel |
C11H17NO3S |
Molekulargewicht |
243.32 g/mol |
IUPAC-Name |
N-(2-hydroxybutyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C11H17NO3S/c1-3-10(13)8-12-16(14,15)11-6-4-9(2)5-7-11/h4-7,10,12-13H,3,8H2,1-2H3 |
InChI-Schlüssel |
GRSGFXPLGMIDCW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CNS(=O)(=O)C1=CC=C(C=C1)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















